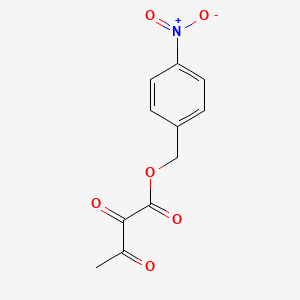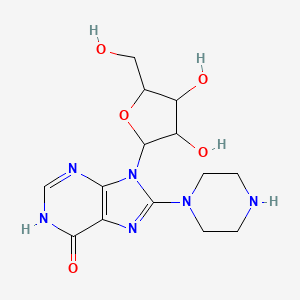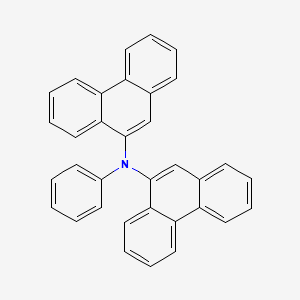![molecular formula C21H28O2 B14782003 (13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tibolone is a synthetic steroid with weak estrogenic, progestogenic, and androgenic activity. It is primarily used in hormone replacement therapy (HRT) for postmenopausal women to alleviate symptoms such as hot flushes, low mood, and vaginal dryness. Tibolone is also used to prevent osteoporosis in postmenopausal women .
Preparation Methods
Tibolone is synthesized through a series of chemical reactions starting from steroid precursors. The synthetic route involves multiple steps, including hydroxylation, methylation, and isomerization. Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Tibolone undergoes various chemical reactions, including:
Oxidation: Tibolone can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert tibolone into its active metabolites.
Substitution: Substitution reactions can modify the functional groups on the tibolone molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are the active metabolites of tibolone, which include 3 alpha-hydroxy-tibolone, 3 beta-hydroxy-tibolone, and the Delta(4)-isomer .
Scientific Research Applications
Tibolone has a wide range of scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used to understand hormone regulation and receptor interactions.
Medicine: Primarily used in HRT for postmenopausal women to alleviate symptoms and prevent osteoporosis. .
Industry: Used in the pharmaceutical industry for the production of HRT medications.
Mechanism of Action
Tibolone exerts its effects through its metabolites, which have estrogenic, progestogenic, and androgenic properties. Upon ingestion, tibolone is rapidly converted into three major metabolites: 3 alpha-hydroxy-tibolone, 3 beta-hydroxy-tibolone, and the Delta(4)-isomer. These metabolites interact with estrogen, progesterone, and androgen receptors in a tissue-specific manner, leading to the alleviation of menopausal symptoms and the prevention of bone loss .
Comparison with Similar Compounds
Tibolone is unique compared to other HRT compounds due to its tissue-selective effects and its ability to act on multiple hormone receptors. Similar compounds include:
Estradiol: A natural estrogen used in HRT.
Progesterone: A natural progestogen used in combination with estrogen in HRT.
Testosterone: An androgen used in certain HRT formulations.
Tibolone differs from these compounds in that it has a combined estrogenic, progestogenic, and androgenic activity, making it a versatile option for HRT .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13?,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
WZDGZWOAQTVYBX-WNNRDQDXSA-N |
Isomeric SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CC[C@]([C@]4(CC3)C)(C#C)O |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




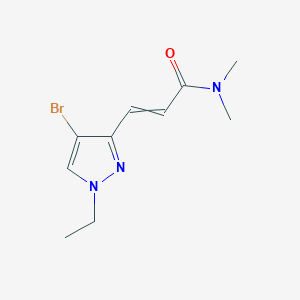
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
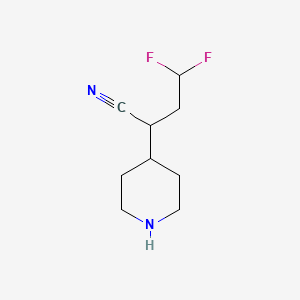
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)

![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)

